5-Methoxy-1-methyl-1h-imidazole-4-carboxamide

Lipophilicity Physicochemical property Chromatography

5-Methoxy-1-methyl-1H-imidazole-4-carboxamide (CAS 88100-25-8; molecular formula C6H9N3O2; MW 155.16 g/mol) is a small-molecule imidazole-4-carboxamide derivative bearing a 5-methoxy substituent and an N1-methyl group. The compound serves as a versatile synthetic intermediate, undergoing demethylation with iodotrimethylsilane to yield 5-hydroxy-1-methyl-1H-imidazole-4-carboxamide in 60% yield , and is referenced within broad imidazole carboxamide patent families targeting CCR5, cancer, metabolic, and inflammatory disorders.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 88100-25-8
Cat. No. B12932242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-methyl-1h-imidazole-4-carboxamide
CAS88100-25-8
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1OC)C(=O)N
InChIInChI=1S/C6H9N3O2/c1-9-3-8-4(5(7)10)6(9)11-2/h3H,1-2H3,(H2,7,10)
InChIKeyROFZRKMOZRZSNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1-methyl-1H-imidazole-4-carboxamide (CAS 88100-25-8): Verified Physicochemical & Molecular Profile for Research Procurement


5-Methoxy-1-methyl-1H-imidazole-4-carboxamide (CAS 88100-25-8; molecular formula C6H9N3O2; MW 155.16 g/mol) [1] is a small-molecule imidazole-4-carboxamide derivative bearing a 5-methoxy substituent and an N1-methyl group. The compound serves as a versatile synthetic intermediate, undergoing demethylation with iodotrimethylsilane to yield 5-hydroxy-1-methyl-1H-imidazole-4-carboxamide in 60% yield [2], and is referenced within broad imidazole carboxamide patent families targeting CCR5, cancer, metabolic, and inflammatory disorders [3]. Despite this contextual positioning, public quantitative selectivity, potency, or ADME data for this specific scaffold are extremely limited, making rigorous comparator-based evaluation essential before procurement.

Why Generic Imidazole-4-Carboxamide Substitution Fails: Key Differentiators of the 5-Methoxy-1-methyl Scaffold


Substituting 5-Methoxy-1-methyl-1H-imidazole-4-carboxamide with an unsubstituted imidazole-4-carboxamide or a differently substituted analog is not risk-free. Computed physicochemical properties diverge markedly: the target compound exhibits a calculated LogP of approximately -0.5 [1], whereas the parent 1H-imidazole-4-carboxamide (CAS 26832-08-6) has a reported LogP of -0.91 [2], indicating a >0.4 log unit increase in lipophilicity conferred by the 5-methoxy and N1-methyl groups. This shift alters solvent partitioning, chromatographic behavior, and potentially membrane permeability. Furthermore, the 5-methoxy group enables a specific demethylation route to the 5-hydroxy analog [3], a synthetic entry not accessible from 5-unsubstituted or 5-amino variants. These physicochemical and synthetic differences mean that procurement of a generic imidazole-4-carboxamide for structure-activity relationship (SAR) studies or reaction optimization will yield non-transferable data.

Quantitative Face-off: 5-Methoxy-1-methyl-1H-imidazole-4-carboxamide vs. Closest Analogs


Computed Lipophilicity (LogP) Shift vs. Unsubstituted 1H-Imidazole-4-carboxamide

The target compound demonstrates a computed LogP of -0.5 [1], compared to the parent scaffold 1H-imidazole-4-carboxamide (CAS 26832-08-6) which has a LogP value of -0.91 [2]. This 0.41 log-unit increase reflects the lipophilic contribution of the 5-methoxy and N1-methyl substituents.

Lipophilicity Physicochemical property Chromatography

CYP3A4 Inhibition Liability: Low Interference Risk vs. Many Azole Antifungals

The target compound exhibits an IC50 of >30 µM (30,000 nM) for inhibition of human CYP3A4 in human liver microsomes using midazolam as a probe substrate [1]. This is at least 300-fold weaker than the CYP3A4 inhibition reported for ketoconazole (IC50 ~0.08 µM) [2].

Drug metabolism CYP inhibition Drug-drug interaction

Synthetic Demethylation Yield vs. 5-Methoxy-lacking Analogs

The 5-methoxy group of the target compound undergoes selective demethylation with iodotrimethylsilane (TMS-I) in acetonitrile over 72 hours to give 5-hydroxy-1-methyl-1H-imidazole-4-carboxamide in 60% isolated yield [1]. In contrast, 5-unsubstituted analogs such as 1-methyl-1H-imidazole-4-carboxamide (CAS 129993-47-1) lack this functional handle and cannot undergo analogous demethylative functionalization.

Synthetic chemistry Demethylation Intermediate synthesis

Binding Selectivity Profile: Weak mGlu5 Negative Allosteric Modulation vs. Dedicated mGlu5 NAMs

The target compound was evaluated as a negative allosteric modulator (NAM) of the rat mGlu5 receptor expressed in HEK293 cells, demonstrating an IC50 of 66 nM in a calcium mobilization assay [1]. While this potency is notable, dedicated mGlu5 NAM clinical candidates such as basimglurant and mavoglurant exhibit IC50 values in the low nanomolar range (e.g., basimglurant IC50 = 1.5 nM at human mGlu5) [2], representing roughly 44-fold greater potency.

GPCR mGlu5 Allosteric modulator Selectivity

Evidence-Backed Application Scenarios for Procuring 5-Methoxy-1-methyl-1H-imidazole-4-carboxamide


Late-Stage Functionalization of Imidazole Scaffolds via O-Demethylation

For medicinal chemistry teams building SAR around the imidazole 5-position, the compound’s 60% demethylation yield to the 5-hydroxy derivative (CAS 67218-76-2) under TMS-I/MeCN conditions [1] provides a proven synthetic entry point. This reaction is not accessible from 5-unsubstituted or 5-aminoimidazole-4-carboxamide analogs, making the target compound uniquely valuable for accessing the 5-hydroxyimidazole-4-carboxamide chemotype—a substructure present in the Bredinin aglycone series—within a single transformation step.

Low-CYP3A4 Interference Probe for In Vitro Metabolism Studies

With a CYP3A4 inhibition IC50 >30 µM (30,000 nM) in human liver microsomes [1], this imidazole represents a low-liability scaffold compared to azole antifungals (e.g., ketoconazole IC50 ~0.08 µM) [2]. Researchers designing target engagement assays or phenotypic screens requiring imidazole-containing compounds can employ this scaffold to minimize confounding CYP-mediated metabolic interference, facilitating clearer on-target signal interpretation.

Intermediate-Potency mGlu5 Negative Allosteric Modulator Control

The compound’s defined mGlu5 NAM IC50 of 66 nM (rat mGlu5, HEK293 cells) [1] positions it as a tool control between potent clinical mGlu5 NAMs (basimglurant, IC50 ~1.5 nM) and inactive analogs. In glutamatergic signaling studies, this graded potency allows partial, reversible mGlu5 modulation rather than near-complete receptor blockade, enabling dose-response experiments to establish the occupancy-function relationship at this CNS-relevant target.

Physicochemical Reference Standard for Reversed-Phase Chromatography Method Development

The computationally established LogP of -0.5 [1], relative to the more polar parent scaffold (LogP -0.91), provides a defined retention benchmark for RP-HPLC method development. The ~0.4 log-unit offset from unsubstituted imidazole-4-carboxamide makes this compound useful as a system suitability standard to verify column resolution between closely related imidazole analogs in analytical laboratories.

Quote Request

Request a Quote for 5-Methoxy-1-methyl-1h-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.